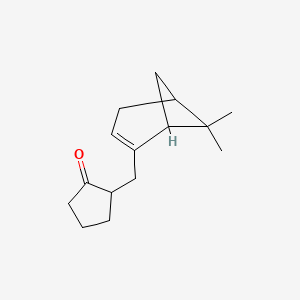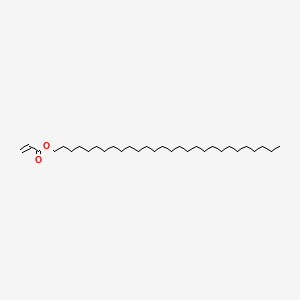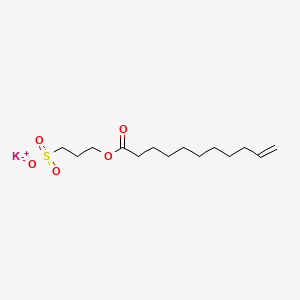
Potassium 3-sulphonatopropyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-sulphonatopropyl undec-10-enoate is a chemical compound with the molecular formula C14H25KO4S. It is known for its unique structure, which includes a sulfonate group attached to a long hydrocarbon chain with an unsaturated bond. This compound is often used in various industrial and research applications due to its surfactant properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-sulphonatopropyl undec-10-enoate typically involves the reaction of undec-10-enoic acid with 3-sulphonatopropyl potassium salt. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under a nitrogen atmosphere to prevent oxidation. Potassium carbonate is often used as a base to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-sulphonatopropyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The unsaturated bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 3-sulphonatopropyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a reagent in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, lubricants, and coatings
Mechanism of Action
The mechanism of action of Potassium 3-sulphonatopropyl undec-10-enoate involves its ability to interact with various molecular targets due to its amphiphilic nature. The sulfonate group can form ionic interactions with positively charged molecules, while the hydrocarbon chain can insert into lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Undec-10-enyl undec-10-enoate: Similar in structure but lacks the sulfonate group.
10-Undecenoic acid: The parent compound from which Potassium 3-sulphonatopropyl undec-10-enoate is derived.
Potassium undec-10-enoate: Similar but without the sulfonate group
Uniqueness
This compound is unique due to the presence of both a sulfonate group and an unsaturated hydrocarbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile in various applications .
Properties
CAS No. |
94231-60-4 |
|---|---|
Molecular Formula |
C14H25KO5S |
Molecular Weight |
344.51 g/mol |
IUPAC Name |
potassium;3-undec-10-enoyloxypropane-1-sulfonate |
InChI |
InChI=1S/C14H26O5S.K/c1-2-3-4-5-6-7-8-9-11-14(15)19-12-10-13-20(16,17)18;/h2H,1,3-13H2,(H,16,17,18);/q;+1/p-1 |
InChI Key |
CBYOXZXUTDRRMQ-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


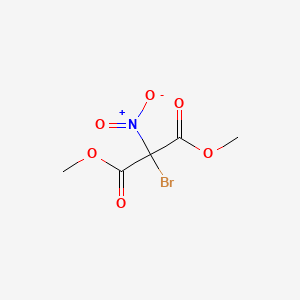

![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
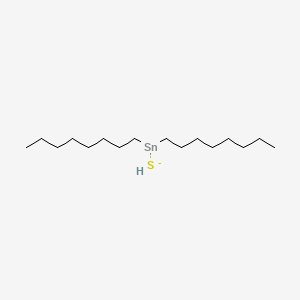
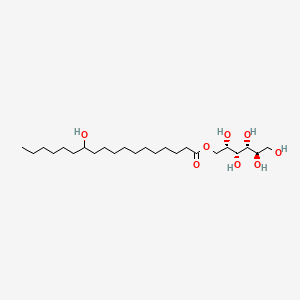

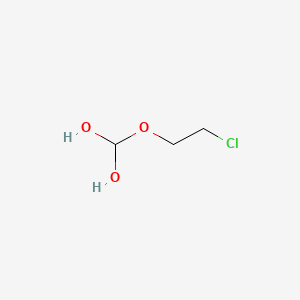
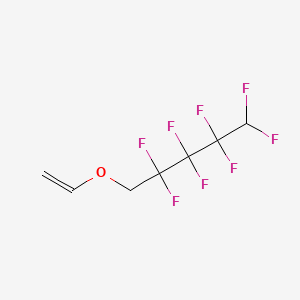
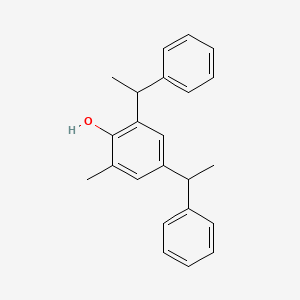
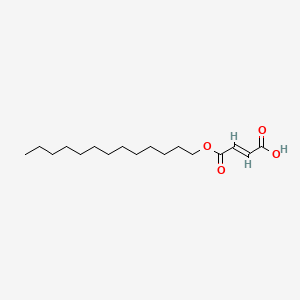
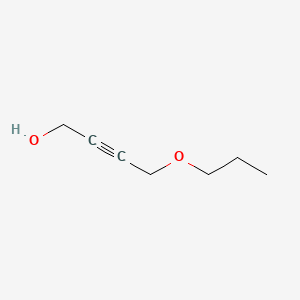
![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
